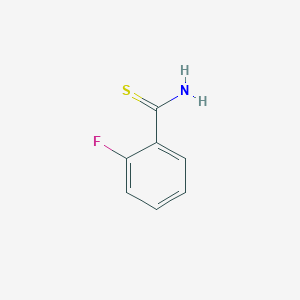

2-Fluorothiobenzamide

Description

The exact mass of the compound 2-Fluorothiobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluorothiobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorothiobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-fluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMYDFIJEIAQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370519 | |

| Record name | 2-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75907-82-3 | |

| Record name | 2-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75907-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluorothiobenzamide: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothiobenzamide is a fluorinated aromatic thioamide that holds potential for a variety of research applications, particularly in the fields of medicinal chemistry and drug development. The introduction of a fluorine atom onto the benzamide scaffold can significantly alter its physicochemical properties, influencing its biological activity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Fluorothiobenzamide, details on experimental protocols for their determination, and a summary of its potential research applications based on the activities of structurally related compounds.

Physicochemical Properties

Core Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₇H₆FNS | PubChem[1][2] |

| Molecular Weight | 155.19 g/mol | PubChem[1][2] |

| IUPAC Name | 2-fluorobenzenecarbothioamide | PubChem[1][2] |

| CAS Number | 75907-82-3 | PubChem[1][2] |

| Crystal Structure | Monoclinic | Crystallography Open Database (via PubChem)[1] |

| XLogP3 (Computed) | 1.9 | PubChem[1] |

| Topological Polar Surface Area | 58.1 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

Note: Experimental values for melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature. Researchers are advised to determine these properties experimentally for their specific applications.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for reproducible research. Below are detailed methodologies for key experiments.

Synthesis of 2-Fluorothiobenzamide

A common method for the synthesis of thioamides from the corresponding amides involves the use of a thionating agent.

Workflow for Synthesis:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzamide in dry toluene.

-

Addition of Thionating Agent: Add Lawesson's reagent (or an alternative thionating agent like Phosphorus Pentasulfide) to the solution. The molar ratio of the thionating agent to the amide is typically 0.5:1.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-Fluorothiobenzamide.

Determination of Physicochemical Properties

Workflow for Property Determination:

Detailed Methodologies:

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Solubility:

-

Prepare saturated solutions of 2-Fluorothiobenzamide in various solvents (e.g., water, ethanol, DMSO) at a constant temperature.

-

Equilibrate the solutions for a sufficient time (e.g., 24 hours) with continuous stirring.

-

Filter the solutions to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in a known volume of the filtrate. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by a suitable analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a calibration curve.

-

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.

-

Spectrophotometric Method: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa is calculated from the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.

-

-

LogP (Octanol-Water Partition Coefficient) Determination: The shake-flask method is the standard procedure.

-

Prepare a solution of 2-Fluorothiobenzamide in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Research Applications

While specific studies on 2-Fluorothiobenzamide are limited, the broader class of thioamides and fluorinated aromatic compounds have been extensively investigated for various biological activities. These studies provide a strong rationale for exploring the potential of 2-Fluorothiobenzamide in several research areas.

Potential as an Antimicrobial Agent

Derivatives of benzamides and thioamides have demonstrated promising antibacterial and antifungal activities. The introduction of fluorine can enhance these properties.

Hypothesized Mechanism of Action (Antimicrobial):

-

Antibacterial Activity: Studies on related compounds like fluorobenzoylthiosemicarbazides have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[3]. 2-Aminobenzamide derivatives have also been screened for their antibacterial potential[4].

-

Antifungal Activity: Thiobenzamide derivatives have been investigated for their antifungal properties[5]. Research on 2-aminobenzamide derivatives has also demonstrated their potential against various fungal strains[4].

Potential as an Enzyme Inhibitor

The thioamide functional group can interact with the active sites of various enzymes. Fluorination can further modulate these interactions.

Enzyme Inhibition Workflow:

References

- 1. 2-Fluorothiobenzamide | C7H6FNS | CID 2734821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Structural Characterization of 2-Fluorothiobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural elucidation of 2-Fluorothiobenzamide, a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. Thioamides, like 2-Fluorothiobenzamide, are recognized as important isosteres of amides in drug design, often leading to enhanced biological activity and improved pharmacokinetic properties.[1] This document details a reliable synthetic protocol and the analytical techniques used for its comprehensive structural characterization.

Synthesis of 2-Fluorothiobenzamide

The synthesis of 2-Fluorothiobenzamide is most effectively achieved through the thionation of the corresponding amide, 2-fluorobenzamide, using Lawesson's reagent. This method is widely favored for its mild reaction conditions and high yields compared to other thionating agents like phosphorus pentasulfide.[1][2]

Synthesis Workflow

References

Investigating the Biological Activity of 2-Fluorothiobenzamide Derivatives: A Technical Guide

A comprehensive review of available scientific literature reveals a significant gap in the exploration of the biological activities of 2-Fluorothiobenzamide derivatives. Despite extensive searches for data on their synthesis, antimicrobial properties, anticancer potential, and enzyme inhibition capabilities, no specific studies detailing the biological evaluation of this class of compounds were identified.

This technical guide, therefore, aims to provide a foundational understanding by summarizing the known biological activities of structurally related compounds, namely fluorinated benzamides and thiobenzamides. This information can serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of 2-Fluorothiobenzamide derivatives. The guide will present available quantitative data, outline relevant experimental protocols, and visualize pertinent biological pathways based on these related compound classes.

Biological Activities of Structurally Related Compounds

While direct data on 2-Fluorothiobenzamide derivatives is unavailable, studies on analogous compounds suggest potential avenues for investigation.

Antimicrobial Activity

Fluorobenzoylthiosemicarbazides, which share a fluorinated phenyl ring and a thioamide-like functional group, have demonstrated antibacterial activity, particularly against Gram-positive bacteria. For instance, certain trifluoromethyl-substituted derivatives have shown significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL.[1]

Table 1: Antimicrobial Activity of Related Fluorobenzoylthiosemicarbazides

| Compound Class | Bacterial Strain | MIC (μg/mL) |

| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 |

Data extrapolated from studies on structurally similar compounds.

Anticancer Activity

Benzamide and thiobenzamide scaffolds are present in numerous compounds with demonstrated anticancer properties. For example, various 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][1][2]benzothiazole derivatives, which can be synthesized from benzothiazole precursors, have shown cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines.[3] Certain derivatives exhibited higher cytotoxicity than the standard drug doxorubicin.[3]

Table 2: Anticancer Activity of Structurally Related Benzothiazole Derivatives

| Compound Class | Cancer Cell Line | Activity |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin |

| Pyrrolo[2,1-b][1][2]benzothiazole derivatives | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin |

Data extrapolated from studies on structurally similar compounds.

Enzyme Inhibition

The benzamide moiety is a well-known pharmacophore in various enzyme inhibitors. For example, N-substituted benzimidazole derivatives have been evaluated for their inhibitory activity against enzymes like α-glucosidase.[4] The thioamide group is also present in inhibitors of various enzymes. While no specific enzyme inhibition data for 2-Fluorothiobenzamide derivatives exists, the structural features suggest potential for targeting a range of enzymes.

Experimental Protocols

Based on the methodologies employed for related compounds, the following experimental protocols would be relevant for investigating the biological activity of novel 2-Fluorothiobenzamide derivatives.

General Synthesis of Thiobenzamide Derivatives

A common route for the synthesis of thiobenzamides involves the reaction of the corresponding benzamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity can be evaluated by assessing the cytotoxicity of the compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related benzamide and thiobenzamide compounds, 2-Fluorothiobenzamide derivatives could potentially exert their biological effects through various mechanisms.

Inhibition of Bacterial Cell Division

Some benzamide derivatives are known to target FtsZ, a key protein in bacterial cell division. Inhibition of FtsZ disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to bacterial cell death.

Induction of Apoptosis in Cancer Cells

Many anticancer agents, including those with benzamide scaffolds, induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases and regulation of pro- and anti-apoptotic proteins.

Conclusion and Future Directions

The lack of specific research on 2-Fluorothiobenzamide derivatives presents a clear opportunity for novel investigations in medicinal chemistry. The structural similarities to known bioactive compounds, such as fluorinated benzamides and thiobenzamides, suggest that this class of molecules may possess valuable antimicrobial, anticancer, or enzyme-inhibitory properties.

Future research should focus on:

-

Synthesis and characterization of a library of 2-Fluorothiobenzamide derivatives with diverse substitutions.

-

Screening of these derivatives against a panel of clinically relevant bacterial and fungal strains to determine their antimicrobial spectrum and potency.

-

Evaluation of their cytotoxic effects on various cancer cell lines to identify potential anticancer lead compounds.

-

Investigation of their inhibitory activity against specific enzymes implicated in disease pathogenesis.

-

Structure-activity relationship (SAR) studies to understand the influence of different functional groups on biological activity.

By systematically exploring the biological potential of 2-Fluorothiobenzamide derivatives, new therapeutic agents with improved efficacy and novel mechanisms of action may be discovered. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Thioamide Compounds: A Technical Guide for Drug Development Professionals

An in-depth technical guide or whitepaper on the core.

Thioamides are a versatile class of sulfur-containing compounds that serve as important therapeutic agents.[1][2][3] As isosteres of amides, they possess unique physicochemical properties that have been leveraged in drug design to target a range of diseases.[1][4] This guide provides a detailed overview of the mechanisms of action for two principal classes of thioamide drugs: the antithyroid thionamides used to treat hyperthyroidism and the antitubercular agents used against Mycobacterium tuberculosis.

Antithyroid Thioamides: Methimazole and Propylthiouracil

The most prominent thioamides in clinical use are the thionamides, which include methimazole (MMI), its prodrug carbimazole, and propylthiouracil (PTU).[5][6][7] These drugs are the mainstay for managing hyperthyroidism, particularly in conditions like Graves' disease.[7][8][9]

Core Mechanism: Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action for all antithyroid thionamides is the potent inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][8][10][11][12][13][14][15][16] By targeting TPO, these drugs disrupt multiple key steps in thyroid hormone biosynthesis.[17][18]

The inhibitory process includes:

-

Inhibition of Iodide Oxidation: Thionamides prevent TPO from catalyzing the oxidation of iodide ions (I⁻) to reactive iodine (I₂), a necessary first step for hormone synthesis.[5][8][9][17]

-

Prevention of Organification: They block the incorporation of oxidized iodine into tyrosine residues on the thyroglobulin protein scaffold.[5][6][9][16]

-

Blockade of Coupling: The drugs inhibit the TPO-mediated coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form the final T4 and T3 hormones.[5][7][11][13][16]

It is important to note that these drugs inhibit the synthesis of new hormones but do not affect the release of pre-formed T4 and T3 stored in the thyroid colloid.[14][15][18] Consequently, the therapeutic effects may take several weeks to become fully apparent.[8]

Unique Mechanism of Propylthiouracil (PTU)

In addition to inhibiting TPO, propylthiouracil has a distinct peripheral action.[10] PTU inhibits the enzyme type 1 5'-deiodinase, which is responsible for the conversion of T4 to the more biologically active T3 in peripheral tissues.[5][9][13][14][15] This dual mechanism makes PTU particularly useful in severe cases of hyperthyroidism, such as thyroid storm.[9][14][15]

Signaling Pathway Visualization

The following diagram illustrates the points of inhibition by methimazole and propylthiouracil in the thyroid hormone synthesis pathway.

Antitubercular Thioamides: Ethionamide

Ethionamide (ETH) is a critical second-line drug for treating multidrug-resistant tuberculosis.[19] Unlike the antithyroid drugs, ethionamide is a prodrug that must be activated to exert its therapeutic effect.[19][20][21]

Core Mechanism: Inhibition of Mycolic Acid Synthesis

The bactericidal activity of ethionamide stems from its ability to disrupt the synthesis of mycolic acids, which are unique and essential long-chain fatty acids in the cell wall of Mycobacterium tuberculosis.[19][20][22]

The mechanism involves a multi-step process:

-

Activation: Ethionamide diffuses into the mycobacterium and is activated by the enzyme EthA, a monooxygenase.[19][20][21][22] This activation converts ETH into a reactive S-oxide metabolite.[21]

-

Adduct Formation: The activated metabolite subsequently reacts with nicotinamide adenine dinucleotide (NAD⁺) to form a covalent ETH-NAD adduct.[4][22]

-

Target Inhibition: This ETH-NAD adduct specifically targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[4][20][22]

-

Cell Wall Disruption: InhA is a pivotal enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the fatty acid precursors of mycolic acids.[20] By inhibiting InhA, ethionamide effectively halts mycolic acid production, compromising the structural integrity of the bacterial cell wall and leading to cell death.[19][20]

Activation and Target Pathway Visualization

The diagram below outlines the activation cascade and subsequent target inhibition by ethionamide.

Quantitative Analysis of Thioamide Activity

The potency of thioamide compounds, particularly the antithyroid drugs, is commonly quantified by their half-maximal inhibitory concentration (IC50) against their target enzyme.

Table 1: In Vitro Inhibition of Peroxidase Activity by Antithyroid Thioamides

The following table summarizes reported IC50 values for methimazole and propylthiouracil against thyroid peroxidase (TPO) or the model enzyme lactoperoxidase (LPO).

| Compound | Enzyme Target | Assay Type | IC50 (µM) | Reference(s) |

| Methimazole (MMI) | Rat TPO | AUR-TPO Assay | 0.11 | [23] |

| Methimazole (MMI) | Porcine TPO | Iodide Oxidation | 4 | [24] |

| Methimazole (MMI) | Vitamin K Epoxide Reductase | In Vitro Enzyme Assay | 25 | [25] |

| Propylthiouracil (PTU) | Rat TPO | AUR-TPO Assay | 1.2 | [23] |

| Propylthiouracil (PTU) | Porcine TPO | Iodide Oxidation | 10 | [24] |

| Propylthiouracil (PTU) | Vitamin K Dependent Carboxylation | In Vitro Enzyme Assay | 2000 | [25] |

Note: IC50 values can vary based on the specific enzyme source, substrate, and experimental conditions.

Experimental Protocols: TPO Inhibition Assay

Determining the inhibitory potential of thioamides against TPO is a foundational step in their characterization. The guaiacol peroxidation assay is a standard colorimetric method used for this purpose.

Principle

TPO catalyzes the hydrogen peroxide (H₂O₂)-mediated oxidation of guaiacol, which results in the formation of a colored product, tetraguaiacol.[26][27] The rate of this reaction, measured by an increase in absorbance at 470 nm, is inversely proportional to the activity of the TPO inhibitor present.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare a stock solution of the TPO enzyme (or LPO) in the buffer.

-

Prepare a stock solution of guaiacol substrate (e.g., 15 mM).

-

Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 10 mM).

-

Prepare serial dilutions of the thioamide inhibitor (e.g., MMI, PTU) in the appropriate solvent (e.g., DMSO), followed by further dilution in buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer.

-

Add the thioamide inhibitor solution at various final concentrations. Include a vehicle control (no inhibitor).

-

Add the TPO enzyme solution and incubate for a defined pre-incubation period (e.g., 10 minutes at room temperature) to allow for inhibitor-enzyme interaction.

-

Add the guaiacol solution to all wells.[18]

-

Initiate the reaction by adding the H₂O₂ solution.[18]

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer.

-

Measure the change in absorbance at 470 nm over a set period (e.g., 5-10 minutes) in kinetic mode.[18]

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each concentration from the linear portion of the absorbance vs. time curve.

-

Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]

-

Experimental Workflow Visualization

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamide [bionity.com]

- 3. Thioamide - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Anti-thyroid Drugs - BioPharma Notes [biopharmanotes.com]

- 8. Thiamazole - Wikipedia [en.wikipedia.org]

- 9. How to use thionamide anti-thyroid drug in the young– what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 13. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. drugs.com [drugs.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]

- 18. benchchem.com [benchchem.com]

- 19. What is Ethionamide used for? [synapse.patsnap.com]

- 20. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 21. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]

- 23. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

- 25. Mechanism of thioamide antithyroid drug associated hypoprothrombinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

NMR and mass spectrometry data for 2-Fluorothiobenzamide characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the characterization of 2-Fluorothiobenzamide. It includes detailed experimental protocols and data presented in a clear, tabular format to facilitate analysis and comparison.

Introduction

2-Fluorothiobenzamide (C7H6FNS) is an organic compound of interest in medicinal chemistry and materials science due to the presence of a reactive thioamide group and a fluorine substituent, which can modulate its physicochemical and biological properties. Accurate structural elucidation and characterization are paramount for its application in drug design and development. This guide outlines the standard analytical techniques for confirming the identity and purity of 2-Fluorothiobenzamide.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-Fluorothiobenzamide, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

Table 1: Mass Spectrometry Data for 2-Fluorothiobenzamide

| Parameter | Value | Reference |

| Molecular Formula | C7H6FNS | [1][2] |

| Monoisotopic Mass | 155.02049853 Da | [1][2] |

NMR Spectroscopy Data

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-Fluorothiobenzamide. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges. The thioamide functional group significantly influences the chemical shift of the carbon atom, which is expected to appear in the downfield region of the ¹³C NMR spectrum, typically around 200-210 ppm.[3]

Table 2: Predicted ¹H NMR Data for 2-Fluorothiobenzamide (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.8 - 8.0 | ddd | JHF ≈ 8.0, JHH ≈ 7.5, JHH ≈ 1.8 | 1H |

| H-3 | 7.4 - 7.6 | m | 1H | |

| H-4 | 7.2 - 7.4 | m | 1H | |

| H-5 | 7.0 - 7.2 | m | 1H | |

| -NH₂ | 7.5 - 8.5 | br s | 2H |

Table 3: Predicted ¹³C NMR Data for 2-Fluorothiobenzamide (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=S | 200 - 210 |

| C-F | 158 - 162 (d, ¹JCF ≈ 250 Hz) |

| C-1 | 130 - 135 (d, ²JCF ≈ 8 Hz) |

| C-3 | 132 - 136 (d, ³JCF ≈ 8 Hz) |

| C-4 | 124 - 128 (d, ⁴JCF ≈ 3 Hz) |

| C-5 | 115 - 118 (d, ²JCF ≈ 21 Hz) |

| C-6 | 128 - 132 |

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of 2-Fluorothiobenzamide. Instrument-specific parameters may require optimization.[1][4][5]

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-Fluorothiobenzamide.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: -2 to 12 ppm

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

Integrate the signals.

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Acquisition Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 0 to 220 ppm

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (CDCl₃: δ 77.16 ppm).

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 2-Fluorothiobenzamide (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

High-Resolution Mass Spectrometry (HRMS):

-

Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode

-

Acquisition Parameters:

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Collision Energy: Low energy for full scan (MS1)

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a small organic molecule like 2-Fluorothiobenzamide.

Caption: Experimental workflow for the characterization of 2-Fluorothiobenzamide.

This guide provides the foundational spectroscopic and spectrometric information, along with standardized protocols, necessary for the robust characterization of 2-Fluorothiobenzamide. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for research and development activities.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Fluorothiobenzamide | C7H6FNS | CID 2734821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Fluorothiobenzamide: Synthesis, Characterization, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorothiobenzamide, a fluorinated aromatic thioamide of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and characterization, and explores its potential biological activities based on related compounds.

Core Compound Information

2-Fluorothiobenzamide is an organic compound featuring a benzene ring substituted with a fluorine atom at the ortho position and a thioamide group. Its chemical identity is crucial for researchers in synthesis, and drug design.

Table 1: Chemical and Physical Properties of 2-Fluorothiobenzamide

| Property | Value | Source |

| CAS Number | 75907-82-3 | PubChem |

| Molecular Formula | C₇H₆FNS | PubChem |

| Molecular Weight | 155.19 g/mol | PubChem |

| IUPAC Name | 2-fluorobenzenecarbothioamide | PubChem |

| SMILES | C1=CC=C(C(=C1)C(=S)N)F | PubChem |

| Appearance | White to off-white powder (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | - |

Synthesis of 2-Fluorothiobenzamide

The primary synthetic route to 2-Fluorothiobenzamide involves the thionation of its corresponding amide, 2-fluorobenzamide, using Lawesson's reagent. The precursor, 2-fluorobenzamide, can be synthesized from 2-fluorobenzonitrile.

Synthesis of 2-Fluorobenzamide (Precursor)

Experimental Protocol:

A detailed protocol for the hydrolysis of 2-fluorobenzonitrile to 2-fluorobenzamide is outlined below.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as a mixture of tert-butanol and water.

-

Reagent Addition: Add a strong base, such as powdered potassium hydroxide (2-3 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1M HCl). The product, 2-fluorobenzamide, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of 2-Fluorothiobenzamide

Experimental Protocol:

The thionation of 2-fluorobenzamide is achieved using Lawesson's reagent.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzamide (1 equivalent) in an anhydrous solvent such as toluene or dioxane.

-

Reagent Addition: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution in portions.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Upon completion, cool the mixture and filter to remove any insoluble by-products. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Fluorothiobenzamide.

Caption: Synthetic pathway for 2-Fluorothiobenzamide.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2-Fluorothiobenzamide

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.60 (m, 4H, Ar-H), δ 7.80-8.20 (br s, 2H, -CSNH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-135 (Ar-C), δ 158-162 (d, JC-F, C-F), δ ~200 (C=S) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1600-1400 (C=C aromatic stretch), 1300-1100 (C=S stretch), 1250-1100 (C-F stretch) |

| Mass Spec. (EI) | m/z 155 (M⁺), characteristic fragments from loss of NH₂, S, and F. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7.20-7.60 ppm) corresponding to the four protons on the fluorophenyl ring. A broad singlet corresponding to the two amine protons of the thioamide group is anticipated further downfield (7.80-8.20 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a characteristic doublet due to C-F coupling. The thiocarbonyl carbon (C=S) is expected to have a chemical shift in the range of 200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching of the primary thioamide, aromatic C=C stretching, C=S stretching, and the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 155. The fragmentation pattern is expected to show losses of the amine group, sulfur, and the fluorine atom, providing further structural confirmation.

Caption: Analytical workflow for 2-Fluorothiobenzamide.

Potential Biological Activities and Experimental Protocols

While specific biological data for 2-Fluorothiobenzamide is limited, the broader classes of fluorinated benzamides and thioamides have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. This suggests that 2-Fluorothiobenzamide is a promising candidate for biological screening.

Antimicrobial Activity

Fluorinated aromatic compounds often exhibit enhanced antimicrobial properties. The following protocol outlines a general method for assessing the antibacterial activity of 2-Fluorothiobenzamide.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Culture Preparation: Grow bacterial strains in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Compound Preparation: Prepare a stock solution of 2-Fluorothiobenzamide in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxic Activity

Thioamide-containing compounds have been investigated for their anticancer properties. A standard MTT assay can be employed to evaluate the cytotoxic potential of 2-Fluorothiobenzamide against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) should be used.

-

Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Fluorothiobenzamide (prepared as a stock in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Caption: Biological evaluation workflow for 2-Fluorothiobenzamide.

Conclusion

2-Fluorothiobenzamide is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides the foundational technical information required for its synthesis, characterization, and preliminary biological evaluation. The detailed protocols and predicted data serve as a valuable resource for researchers initiating studies on this and related fluorinated thioamide compounds. Further research is warranted to fully elucidate its spectroscopic properties and explore its potential therapeutic applications.

The Solubility and Stability of 2-Fluorothiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluorothiobenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for 2-Fluorothiobenzamide, this guide synthesizes information on the closely related compounds, benzamide and thiobenzamide, to provide a robust predictive framework. It includes illustrative quantitative solubility data, detailed experimental protocols for solubility and stability determination, and potential degradation pathways based on established chemical principles and findings for analogous structures. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of 2-Fluorothiobenzamide and related compounds.

Introduction

2-Fluorothiobenzamide is an aromatic thioamide that holds potential in various scientific and industrial applications. As with any compound intended for pharmaceutical or advanced material use, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical attributes that influence bioavailability, formulation, storage, and overall therapeutic or functional efficacy. This guide addresses these key parameters by providing a detailed examination of expected solubility in various solvents and potential degradation under different stress conditions.

Solubility Profile

Illustrative Quantitative Solubility of Benzamide

The following table summarizes the solubility of benzamide in a range of common solvents to serve as a baseline for estimating the solubility of 2-Fluorothiobenzamide.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of Benzamide ( g/100 mL) | Temperature (°C) |

| Polar Protic Solvents | |||||

| Water | H₂O | 18.02 | 100 | 1.35[1][2][3][4] | 20[1][2][4] |

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | 78.4 | Soluble (50 mg/mL)[4] | Not Specified |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | 58.08 | 56 | Soluble[1] | Not Specified |

| Acetonitrile | C₂H₃N | 41.05 | 82 | Data not available | Not Specified |

| Nonpolar Solvents | |||||

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Data not available | Not Specified |

Note: The solubility of 2-Fluorothiobenzamide is expected to differ from that of benzamide. Experimental determination is recommended for precise values.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

2-Fluorothiobenzamide (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-Fluorothiobenzamide to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of 2-Fluorothiobenzamide using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Stress Conditions (as per ICH Q1A(R2) guidelines):

-

Hydrolytic Degradation:

-

Acidic Conditions: Refluxing in 0.1 M HCl.

-

Basic Conditions: Refluxing in 0.1 M NaOH.

-

Neutral Conditions: Refluxing in water.

-

-

Oxidative Degradation: Treatment with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 60°C) for an extended period.

Procedure:

-

Prepare solutions of 2-Fluorothiobenzamide in the respective stress media.

-

Expose the solutions (or solid for thermal degradation) to the specified stress conditions for a defined period.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Caption: Workflow for Forced Degradation Studies

Stability and Potential Degradation Pathways

Thioamides are generally more susceptible to degradation than their corresponding amides. The stability of 2-Fluorothiobenzamide is expected to be influenced by pH, oxidative stress, and light.

Hydrolytic Degradation

-

Acidic and Basic Conditions: In aqueous acidic or basic media, the primary degradation pathway for thioamides is hydrolysis to the corresponding amide. For 2-Fluorothiobenzamide, this would result in the formation of 2-Fluorobenzamide. In strongly alkaline conditions, deprotonation can lead to the formation of an iminothiol intermediate.

Oxidative Degradation

-

S-Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation. Microsomal oxidation of thiobenzamide is known to produce thiobenzamide S-oxide, which can be further oxidized to benzamide. It is plausible that 2-Fluorothiobenzamide would follow a similar pathway, forming 2-Fluorothiobenzamide S-oxide and subsequently 2-Fluorobenzamide.

-

Oxidative Cyclization: Under certain conditions, such as photocatalysis, thiobenzamides can undergo oxidative cyclization. For example, thiobenzamide has been shown to form 3,5-diphenyl-1,2,4-thiadiazole. A similar reaction could be possible for 2-Fluorothiobenzamide.

Photolytic Degradation

Aromatic compounds can be susceptible to photolytic degradation. The specific degradation products of 2-Fluorothiobenzamide under photolytic stress would need to be determined experimentally but could involve cleavage of the thioamide group or reactions involving the aromatic ring.

Caption: Potential Degradation Pathways

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Fluorothiobenzamide. While specific experimental data for this compound is limited, the provided information on analogous compounds, detailed experimental protocols, and predicted degradation pathways offers a valuable starting point for researchers and drug development professionals. It is strongly recommended that comprehensive experimental studies be conducted to obtain precise quantitative data for 2-Fluorothiobenzamide to ensure its safe and effective application.

References

Potential Therapeutic Applications of Fluorinated Thiobenzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Thioamides, as isosteres of amides, offer unique chemical properties that can lead to improved biological activity. The strategic combination of these two moieties in the form of fluorinated thiobenzamides presents a promising scaffold for the development of novel therapeutics across a range of diseases. This technical guide provides an in-depth overview of the potential therapeutic applications of fluorinated thiobenzamides, focusing on their synthesis, biological activities, and mechanisms of action. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Fluorine has emerged as a crucial element in modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom. Its unique properties, such as high electronegativity, small atomic size, and the ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. Fluorination can modulate a compound's lipophilicity, pKa, and conformation, often leading to enhanced target potency and improved metabolic stability[1].

The thioamide group, a bioisosteric replacement for the amide bond, has also gained significant attention in medicinal chemistry. The substitution of oxygen with sulfur alters the electronic and steric properties of the amide bond, which can result in enhanced biological activity, improved target interaction, and novel pharmacological profiles. Thioamide-containing compounds have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, and antiviral activities[2].

This guide explores the synergistic potential of combining fluorine and a thioamide moiety within a benzamide scaffold. We will delve into the synthesis, biological evaluation, and mechanistic understanding of fluorinated thiobenzamides as potential therapeutic agents.

Synthetic Strategies

The synthesis of fluorinated thiobenzamides can be broadly categorized into two main approaches: direct thionation of the corresponding fluorinated benzamide or the reaction of a fluorinated benzonitrile with a sulfur source.

Thionation of Fluorinated Benzamides

A common and straightforward method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used reagent for this transformation.

Experimental Protocol: Synthesis of 2-Fluoro-N-arylthiobenzamide via Thionation

-

Materials:

-

2-Fluoro-N-arylbenzamide (1.0 eq)

-

Lawesson's reagent (0.5 eq)

-

Anhydrous toluene or dioxane

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

Dissolve the 2-fluoro-N-arylbenzamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-fluoro-N-arylthiobenzamide.

-

From Fluorinated Benzonitriles

An alternative route involves the reaction of a fluorinated benzonitrile with a source of hydrogen sulfide, often in the presence of a base.

Experimental Protocol: Synthesis of 2-Fluorothiobenzamide from 2-Fluorobenzonitrile

-

Materials:

-

2-Fluorobenzonitrile (1.0 eq)

-

Sodium hydrosulfide (NaSH) or hydrogen sulfide gas (H₂S)

-

Pyridine or triethylamine

-

Anhydrous solvent (e.g., ethanol, DMF)

-

Dilute hydrochloric acid

-

Dichloromethane or ethyl acetate for extraction

-

-

Procedure:

-

Dissolve 2-fluorobenzonitrile (1.0 eq) in the anhydrous solvent.

-

Add the base (e.g., pyridine or triethylamine).

-

Bubble hydrogen sulfide gas through the solution or add sodium hydrosulfide portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by pouring it into cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the thioamide.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Therapeutic Applications and Biological Activity

Fluorinated thiobenzamides have been investigated for a variety of therapeutic applications, with the most promising results observed in oncology and infectious diseases.

Anticancer Activity

The thiobenzamide scaffold has been explored for its potential as an anticancer agent, and the introduction of fluorine can enhance this activity. While comprehensive data specifically for a wide range of fluorinated thiobenzamides is still emerging, studies on related structures provide valuable insights. For instance, trifluoromethyl-substituted thiobenzanilides have demonstrated cytotoxicity against melanoma (A375) and breast cancer (MCF-7) cell lines.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Thiobenzanilides

| Compound ID | R¹ | R² | A375 EC₅₀ (µM) | MCF-7 EC₅₀ (µM) |

| 8 | CF₃ | 4-Cl | ~30 | >100 |

| 9 | CF₃ | 4-OCH₃ | ~30 | >100 |

| 17 | H | 3-CF₃ | 11.8 | >100 |

Data extracted from a study on thiobenzanilides and may not be fully representative of all fluorinated thiobenzamides[3].

Signaling Pathways in Cancer

Fluorinated thiobenzamides may exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and EGFR signaling pathways are critical in many cancers and are potential targets for these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in human cancers[4].

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated thiobenzamides.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell proliferation and is often hyperactivated in various cancers[5][6].

Caption: Potential inhibition of the EGFR signaling pathway by fluorinated thiobenzamides.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Cancer cell line of interest (e.g., A375, MCF-7)

-

Complete culture medium

-

96-well plates

-

Fluorinated thiobenzamide compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the fluorinated thiobenzamide compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Antimicrobial Activity

Thioamide-containing compounds have a history of use as antimicrobial agents, with ethionamide being a well-known second-line anti-tuberculosis drug. The introduction of fluorine can modulate the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Substituted Thioamides

| Compound ID | Organism | MIC (µg/mL) |

| 5g | E. coli | 32 |

| 5g | S. aureus | 32 |

| 5h | E. coli | 64 |

| 5h | S. aureus | 32 |

Data extracted from a study on thioureides, which are structurally related to thiobenzamides. MIC values for fluorinated thiobenzamides may vary[7][8].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Fluorinated thiobenzamide compounds

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Prepare serial twofold dilutions of the fluorinated thiobenzamide compounds in MHB in a 96-well plate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Structure-Activity Relationship (SAR)

While a comprehensive SAR for fluorinated thiobenzamides is still under development, preliminary findings suggest that the position and number of fluorine substituents on the benzamide ring, as well as the nature of the substituent on the nitrogen atom, play a crucial role in determining biological activity.

Caption: Key structural features influencing the biological activity of fluorinated thiobenzamides.

Pharmacokinetics

The incorporation of fluorine is known to have a profound impact on the pharmacokinetic properties of a drug molecule. It can block metabolic soft spots, thereby increasing metabolic stability and half-life. Fluorination can also alter lipophilicity, which in turn affects absorption, distribution, and excretion. While specific pharmacokinetic data for a broad range of fluorinated thiobenzamides are limited, it is anticipated that these compounds will exhibit improved metabolic stability compared to their non-fluorinated counterparts.

Conclusion and Future Directions

Fluorinated thiobenzamides represent a promising class of compounds with the potential for development into novel therapeutics for a variety of diseases, particularly cancer and infectious diseases. The strategic incorporation of fluorine into the thiobenzamide scaffold can lead to enhanced biological activity and improved pharmacokinetic properties.

Future research in this area should focus on:

-

The synthesis and biological evaluation of a broader range of fluorinated thiobenzamides to establish a comprehensive structure-activity relationship.

-

Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this interesting class of molecules. The provided protocols and data summaries are intended to facilitate the design and execution of future studies in this exciting area of drug discovery.

References

- 1. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow [mdpi.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides [mdpi.com]

- 4. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluorothiobenzamide Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Fluorothiobenzamide and its analogs, crucial intermediates in the development of various therapeutic agents. The following sections outline the primary synthetic routes, present quantitative data for key reactions, and offer step-by-step experimental procedures.

Introduction

2-Fluorothiobenzamide and its derivatives are important building blocks in medicinal chemistry. The incorporation of a fluorine atom at the ortho position of the benzamide moiety can significantly influence the molecule's conformational preferences, metabolic stability, and biological activity. The thioamide group, an isostere of the amide bond, is also a key functional group in many pharmacologically active compounds. This document details two primary and effective methods for the synthesis of these compounds: the thionation of 2-fluorobenzamides and the Willgerodt-Kindler reaction of 2-fluoroaryl ketones or aldehydes.

Synthetic Protocols

Two principal methods for the synthesis of 2-Fluorothiobenzamide and its N-substituted derivatives are presented:

-

Thionation of 2-Fluorobenzamide Analogs using Lawesson's Reagent: A direct and widely used method for converting amides to thioamides.

-

The Willgerodt-Kindler Reaction: A versatile method for synthesizing N-substituted arylthioacetamides from aryl ketones or aldehydes.

Protocol 1: Thionation of 2-Fluorobenzamide using Lawesson's Reagent

This protocol describes the conversion of a 2-fluorobenzamide derivative to its corresponding 2-fluorothiobenzamide using Lawesson's Reagent. This method is highly efficient for a wide range of substrates.

Experimental Protocol

Materials:

-

Substituted 2-fluorobenzamide (1.0 eq)

-

Lawesson's Reagent (0.5 - 0.7 eq)

-

Anhydrous Toluene (or other high-boiling aprotic solvent such as dioxane or xylene)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of the substituted 2-fluorobenzamide in anhydrous toluene, add Lawesson's Reagent.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-fluorothiobenzamide derivative.

Quantitative Data for Thionation Reactions

| Starting Material | Lawesson's Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluorobenzamide | 0.5 | Toluene | 110 | 4 | 85-95 | General Protocol |

| N-Phenyl-2-fluorobenzamide | 0.6 | Dioxane | 100 | 3 | ~90 | General Protocol |

| N-(4-chlorophenyl)-2-fluorobenzamide | 0.5 | Xylene | 120 | 5 | >80 | General Protocol |

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Reaction Workflow

Caption: Workflow for the synthesis of 2-Fluorothiobenzamide analogs via thionation.

Protocol 2: Willgerodt-Kindler Reaction for N-Substituted 2-Fluorothiobenzamides

This protocol outlines the synthesis of N-substituted 2-fluorophenylthioacetamides from a 2-fluoroaryl ketone (e.g., 2-fluoroacetophenone) or aldehyde, an amine, and elemental sulfur. The reaction is typically performed as a one-pot procedure.[1][2]

Experimental Protocol

Materials:

-

2-Fluoroacetophenone or 2-Fluorobenzaldehyde (1.0 eq)

-

Amine (e.g., Morpholine, Piperidine, Aniline) (1.1 - 1.5 eq)

-

Elemental Sulfur (2.0 - 3.0 eq)

-

Solvent (e.g., Pyridine, DMF, or neat)

-

20% Sodium hydroxide solution (for hydrolysis, if desired)

-

Hydrochloric acid

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine the 2-fluoroaryl ketone or aldehyde, the desired amine, and elemental sulfur.

-

If using a solvent, add it to the mixture. Otherwise, the reaction can be run neat.

-

Heat the mixture to reflux (typically 120-160 °C) and stir vigorously. Monitor the reaction by TLC.

-

After completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

If the thioamide is the desired product, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

-

If the corresponding carboxylic acid is desired, add 20% aqueous sodium hydroxide solution to the reaction mixture and heat to reflux to hydrolyze the thioamide. After cooling, acidify with hydrochloric acid to precipitate the carboxylic acid.

Quantitative Data for Willgerodt-Kindler Reactions

| Aryl Ketone/Aldehyde | Amine | Sulfur (eq) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Fluoroacetophenone | Morpholine | 2.5 | 130 | 16 | 2-(2-Fluorophenyl)-1-morpholinoethanethione | 70-85 | General Protocol[1] |

| 2-Fluorobenzaldehyde | Aniline | 2.2 | 140 (neat) | 8 | N-phenyl-2-(2-fluorophenyl)thioacetamide | 65-80 | General Protocol |

| 2-Fluorobenzaldehyde | Aqueous Ammonia | 3.0 | 160 (in Pyridine) | 24 | 2-Fluorophenylacetamide | 50-60 | General Protocol |

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Reaction Workflow

Caption: Workflow for the Willgerodt-Kindler synthesis of N-substituted 2-fluorophenylthioacetamides.

Concluding Remarks

The protocols described provide robust and versatile methods for the synthesis of 2-fluorothiobenzamide and its derivatives. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final product. For the direct conversion of an existing 2-fluorobenzamide, thionation with Lawesson's reagent is the most straightforward approach. For the synthesis of N-substituted 2-fluorophenylthioacetamides from corresponding ketones or aldehydes, the Willgerodt-Kindler reaction offers a powerful one-pot solution. Researchers should optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols for 2-Fluorothiobenzamide in Antimicrobial Drug Discovery Research

For: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens constitutes a significant threat to global health, creating an urgent need for the discovery and development of novel antimicrobial agents. Thioamides, a class of sulfur-containing organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The incorporation of fluorine atoms into therapeutic molecules is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[1] Therefore, 2-Fluorothiobenzamide represents a logical target for investigation in antimicrobial drug discovery.

While specific data on the antimicrobial activity of 2-Fluorothiobenzamide is not yet extensively available in published literature, this document provides a framework for its evaluation based on the known activities of related thioamide and fluorinated benzamide derivatives. These application notes offer detailed protocols for the initial screening and characterization of 2-Fluorothiobenzamide as a potential antimicrobial agent.

Potential Antimicrobial Activity of Thioamide Derivatives

Research into various thioamide-containing compounds has revealed a broad spectrum of antimicrobial activities. For instance, certain thioamide-containing urease inhibitors have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli).[2] Other studies on fluorobenzoylthiosemicarbazides have shown activity primarily against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1] The proposed mechanism for some of these related compounds involves the inhibition of essential bacterial enzymes, such as D-alanyl-d-alanine ligase, which is crucial for cell wall synthesis.[3][4][5][6][7]

Data Presentation: Antimicrobial Activity of Related Thioamide and Benzamide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for several thioamide and benzamide derivatives against various bacterial strains to provide a reference for the potential efficacy of 2-Fluorothiobenzamide.

| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides | 1-(2-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 7.82 | [1] |

| Fluorobenzoylthiosemicarbazides | 1-(3-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 15.63 | [1] |

| Fluorobenzoylthiosemicarbazides | 1-(4-fluorobenzoyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 15.63 | [1] |

| Thioamide-containing urease inhibitors | Compound 61 (a thioamide derivative) | Staphylococcus aureus | < 0.003 - 0.097 (MIC50) | [2] |

| Thioamide-containing urease inhibitors | Compound 61 (a thioamide derivative) | Escherichia coli | < 0.003 - 0.097 (MIC50) | [2] |

| N-piperidine thioamide analogs | Compound 63 | Methicillin-resistant S. aureus (MRSA) | 30 | [2] |

| Thioureides | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [8] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination